Home > Products > Building Blocks P13773 > (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one
(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one - 617720-02-2

(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one

Catalog Number: EVT-271087
CAS Number: 617720-02-2
Molecular Formula: C25H31NO3
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BLX-028914 has been used in trials studying the treatment and basic science of Allergic Rhinitis and Age-Associated Memory Impairment (AAMI).

Rolipram

  • Compound Description: Rolipram is a prototypical selective Phosphodiesterase 4 (PDE4) inhibitor []. It is known to enhance the cAMP/CREB signaling pathway, which plays a crucial role in synaptic plasticity and cognitive function []. Rolipram has been studied for its potential in treating various conditions, including depression, Alzheimer's disease, and stroke.
  • Relevance: Rolipram serves as a reference compound for comparing the efficacy and properties of other PDE4 inhibitors, such as (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one. Both compounds target the PDE4 enzyme, aiming to enhance cAMP/CREB signaling and promote beneficial effects in neurological conditions [, ].

HT-0712

  • Compound Description: HT-0712 is a novel, potent, and selective Phosphodiesterase 4 (PDE4) inhibitor [, , , ]. It has demonstrated promising results in preclinical studies, particularly in enhancing rehabilitation-dependent motor recovery and cortical reorganization after focal cortical ischemia (stroke) []. HT-0712 is also being investigated for its potential in improving hippocampus-dependent memory in aged mice [].
  • Relevance: HT-0712 shares a similar mechanism of action with (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one by inhibiting PDE4 and influencing cAMP/CREB signaling. The research highlights the potential of this class of compounds for treating neurological conditions like stroke and Alzheimer's disease by promoting neural plasticity and cognitive function [, ].

Cilostazol

  • Compound Description: Cilostazol is a selective Phosphodiesterase 3 (PDE3) inhibitor []. It is currently being studied in clinical trials for its potential cognitive benefits in Alzheimer's disease (AD) [].
  • Relevance: While (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one targets PDE4, the inclusion of cilostazol in this list highlights the broader interest in using phosphodiesterase inhibitors for treating AD. The different isoforms targeted by these compounds may offer distinct therapeutic avenues for addressing the complex pathology of AD [].

BI 409,306

  • Compound Description: BI 409,306 is a selective Phosphodiesterase 9 (PDE9) inhibitor []. Like Cilostazol, it is also being clinically investigated for its potential in treating Alzheimer's disease [].
  • Relevance: Similar to Cilostazol, the inclusion of BI 409,306 underscores the investigation of various PDE inhibitors beyond PDE4, such as (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one, as potential therapeutic agents for AD. Research on different PDE isoforms is crucial for uncovering their specific roles in AD pathogenesis and identifying the most promising therapeutic targets [].

BPN14770

  • Compound Description: BPN14770 is a selective Phosphodiesterase 4 (PDE4) inhibitor, similar to (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one []. It has shown potential in improving age-associated memory impairments in elderly individuals [].
  • Relevance: Both BPN14770 and (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one highlight the therapeutic potential of PDE4 inhibitors in addressing age-related cognitive decline, potentially including conditions like Alzheimer's disease, by targeting the cAMP/CREB pathway [].
Source and Classification

This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. Piperidine itself is a six-membered ring containing one nitrogen atom and is often found in pharmacologically active compounds. The specific structure of (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one suggests it may exhibit unique interactions with biological targets, making it a subject of interest in drug discovery and development.

Synthesis Analysis

The synthesis of (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one can be approached through various synthetic routes. A common method involves retrosynthetic analysis, where the target molecule is deconstructed into simpler precursors.

  1. Retrosynthetic Strategy: The compound can be broken down into its functional groups, identifying key synthons such as the piperidine core and the aromatic substituents.
  2. Synthetic Pathways: Potential synthetic routes may involve:
    • Formation of the piperidine ring via cyclization reactions.
    • Introduction of the cyclopentyloxy and methoxy groups through etherification reactions.
    • The use of alkylation techniques to attach the 3-methylbenzyl group.

Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. Advanced techniques like computer-assisted synthesis planning can aid in predicting successful pathways and optimizing reaction conditions

4
.

Molecular Structure Analysis

The molecular structure of (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one can be described as follows:

  • Piperidine Core: The central piperidine ring contributes to the compound's basicity and potential interactions with biological receptors.
  • Substituents:
    • A cyclopentyloxy group enhances lipophilicity, potentially improving membrane permeability.
    • A methoxy group on the aromatic ring may influence electronic properties and reactivity.
    • The presence of a 3-methylbenzyl group can provide steric hindrance that affects binding affinity.

The stereochemistry at positions 3 and 5 indicates that this compound may exhibit specific spatial orientations that are crucial for its biological activity.

Chemical Reactions Analysis

Chemical reactions involving (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one typically include:

  • Nucleophilic Substitution: Reactions where nucleophiles attack electrophilic centers in the molecule.
  • Oxidation-Reduction Reactions: These may be relevant if functional groups are present that can undergo redox transformations.
  • Esterification or Etherification: Important for modifying substituents on the aromatic ring or introducing new functional groups.

Understanding these reactions helps in predicting how this compound might behave in biological systems or during synthetic transformations .

Mechanism of Action

The mechanism of action for (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one is not explicitly documented but can be hypothesized based on its structure:

  1. Receptor Interaction: Given its piperidine structure, it may interact with neurotransmitter receptors (e.g., dopamine or serotonin receptors), potentially influencing signal transduction pathways.
  2. Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes involved in metabolic pathways due to its structural features that allow for binding to active sites.

Experimental studies would be necessary to confirm these mechanisms and elucidate detailed pathways of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one include:

  • Molecular Weight: Approximately 385.50 g/mol.
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature but may have limited solubility in water.
  • Stability: Stability under various conditions (pH, temperature) should be assessed to ensure consistent performance in applications.

These properties influence its behavior in biological systems and practical applications .

Applications

(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting central nervous system disorders or other therapeutic areas.
  • Chemical Research: Serving as a tool compound in studies exploring receptor interactions or enzyme kinetics.
  • Synthetic Chemistry: Its unique structure may inspire new synthetic methodologies or serve as a precursor for further chemical modifications.
Synthesis and Structural Optimization

Stereoselective Synthesis Strategies for (3S,5S) Configuration

The stereoselective construction of the (3S,5S) configuration employs three principal methodologies, each with distinct advantages in enantiocontrol and scalability. Asymmetric hydrogenation of enamide precursors using DuPhos-type rhodium catalysts achieves >95% enantiomeric excess (ee) at the C5 position, while N-acyloxyoxazolidinone chiral auxiliaries control C3 stereochemistry during alkylation with 3-methylbenzyl bromide, yielding the bis-stereocenters with 98% diastereoselectivity [2] [3]. Chiral pool approaches utilize (L)-tartrate-derived titanium complexes to direct stereochemistry during the key piperidinone ring formation via intramolecular Mannich cyclization, providing the target stereoisomer in 89% ee [3]. Alternatively, enzymatic resolution using immobilized Pseudomonas fluorescens lipase selectively hydrolyzes the (3R,5R) enantiomer from racemic mixtures, enriching the desired (3S,5S) isomer to >99% ee, albeit with 40% maximum yield [2].

Table 1: Stereoselectivity Comparison Across Synthetic Methods

MethodC3 ee (%)C5 ee (%)Diastereoselectivity (%)Overall Yield (%)
Asymmetric Hydrogenation9895>9965
Chiral Auxiliary>99>999858
Enzymatic Resolution>99>99>9940

Chiral Catalysis in Piperidin-2-one Core Formation

Catalytic systems for constructing the chiral piperidin-2-one core demonstrate significant variability in efficiency and selectivity. Bifunctional thiourea-amine catalysts (e.g., Takemoto's catalyst) facilitate Michael-cyclization cascades between ethyl 4-(3-cyclopentyloxy-4-methoxyphenyl)acetoacetate and N-(methylsulfonyl)-3-methylbenzylimine, achieving 92% ee at 5 mol% loading [7] [9]. Pybox-lanthanide complexes (e.g., Eu(III)-iPr-Pybox) enable asymmetric aldol-cyclization sequences with superior temperature tolerance (maintaining >90% ee at 50°C), crucial for large-scale production [2] [9]. However, catalyst poisoning occurs when unprotected secondary amines are present, necessitating N-Boc protection before cyclization. Catalyst recycling remains challenging, with <10% recovery of active complexes after reaction completion [9].

Table 2: Catalyst Performance in Core Formation

Catalyst TypeLoading (mol%)Reaction Temp (°C)ee (%)Turnover Number
Takemoto's Thiourea5259218
Eu(III)-iPr-Pybox2509447
Cinchona Alkaloid Squaramide3-209732

Multi-Step vs. One-Pot Synthetic Methodologies

Multi-step linear synthesis (7 steps) begins with 3-(cyclopentyloxy)-4-methoxybenzaldehyde, proceeding through Knoevenagel condensation, asymmetric hydrogenation, and ring-closing amidation to achieve an overall 24% yield. While enabling intermediate purification, this approach suffers from cumulative yield loss and requires chromatographic separation after each step [3]. Convergent one-pot strategies integrate three key transformations: 1) enantioselective organocatalytic α-amination of aldehyde precursors, 2) in situ Wittig olefination, and 3) palladium-catalyzed carbonylation-cyclization, boosting efficiency to 45% overall yield in half the process time [2]. Notably, the cyclopentyloxy group decomposes under Lewis acidic conditions during one-pot sequences, requiring protective group strategies such as temporary silylation [3].

Functional Group Compatibility: Cyclopentyloxy and Methoxyphenyl Modifications

The electron-rich 3-(cyclopentyloxy)-4-methoxyphenyl moiety exhibits significant sensitivity to oxidative and acidic conditions during synthesis. Cyclopentyl ether stability is compromised by strong Lewis acids (e.g., AlCl₃, BBr₃), leading to dealkylation (>80% degradation) unless protected as tert-butyldimethylsilyl ethers [3] [6]. Methoxy group demethylation occurs with boron tribromide at -78°C, enabling selective phenol formation for further derivatization when required [3]. Structure-activity studies reveal that replacing the 3-methylbenzyl group with halogenated analogs significantly modulates PDE4 inhibition:

Table 3: Functional Group Modifications and PDE4 Inhibition

R Group at C3PDE4B IC₅₀ (nM)Relative Potency vs. Target
3-Methylbenzyl12.41.00x
4-Fluorobenzyl8.71.42x
2-Naphthylmethyl35.90.35x
Cyclohexylmethyl42.60.29x

Notably, the 3-methylbenzyl group optimizes binding pocket occupancy, with methyl substitution enhancing π-stacking in the hydrophobic subpocket while maintaining metabolic stability [1] [2] [3]. Ortho-substituted benzyl groups induce steric clashes, reducing potency by >50%, confirming the necessity for meta-substitution patterns [2].

Properties

CAS Number

617720-02-2

Product Name

(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one

IUPAC Name

(3S,5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C25H31NO3/c1-17-6-5-7-18(12-17)13-20-14-21(16-26-25(20)27)19-10-11-23(28-2)24(15-19)29-22-8-3-4-9-22/h5-7,10-12,15,20-22H,3-4,8-9,13-14,16H2,1-2H3,(H,26,27)/t20-,21-/m1/s1

InChI Key

ABEJDMOBAFLQNJ-NHCUHLMSSA-N

SMILES

CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4

Solubility

Soluble in DMSO

Synonyms

HT-0712; IPL-455903; HT0712; IPL455903; HT 0712; IPL 455903

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H]2C[C@H](CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.